molecular formula C18H18N4O2 B2623749 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034513-52-3

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2623749
CAS RN: 2034513-52-3
M. Wt: 322.368
InChI Key: CETWPCCBMJLFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP belongs to the class of pyrrolidine-1-carbonyl compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of this compound-based antibiotics for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves the reaction between 2-acetylpyridine and 3-(1H-benzo[d]imidazol-1-yl)propanoic acid, followed by cyclization using thionyl chloride. The final product is obtained by acylation of the resulting compound with 3-(dimethylamino)propionyl chloride. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-20-9-4-5-14(17(20)23)18(24)21-10-8-13(11-21)22-12-19-15-6-2-3-7-16(15)22/h2-7,9,12-13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETWPCCBMJLFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.